11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid
説明
The compound 11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid (CAS: 70142-34-6) is a polyethylene glycol (PEG)-modified fatty acid derivative. Structurally, it consists of a heptadecanoic acid backbone with a hydroxyl group at position 11 and a 15-unit polyethylene glycol (PEG) chain at position 17 . This PEGylation confers enhanced hydrophilicity, making the compound suitable for applications requiring improved solubility, such as surfactants, emulsifiers, or drug delivery systems. The PEG chain length (15 ethoxy units) and terminal hydroxy group contribute to its physicochemical properties, including molecular weight (~1,000–1,200 Da estimated) and amphiphilic behavior .
特性
IUPAC Name |
11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O19/c48-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-43-45-66-44-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-11-7-6-9-13-46(49)12-8-4-2-1-3-5-10-14-47(50)51/h46,48-49H,1-45H2,(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAMZYIUAHNTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Kolliphor® HS 15 is synthesized through the ethoxylation of 12-hydroxy stearic acid. The reaction involves the addition of ethylene oxide to 12-hydroxy stearic acid in the presence of an alkaline catalyst . The industrial production method typically involves maintaining the reaction at elevated temperatures to ensure complete ethoxylation .
化学反応の分析
Kolliphor® HS 15 primarily undergoes reactions typical of nonionic surfactants. It can participate in oxidation and reduction reactions, although these are not common in its typical applications. The compound is stable under normal conditions and does not readily undergo substitution reactions . The major products formed from its reactions are typically derivatives of the original compound, such as polyethoxylated derivatives .
科学的研究の応用
Kolliphor® HS 15 has a wide range of applications in scientific research:
作用機序
Kolliphor® HS 15 works by forming micelles around hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions . This micellar formation is driven by the hydrophilic-lipophilic balance of the compound, which allows it to encapsulate hydrophobic molecules within its hydrophobic core while remaining soluble in water . This mechanism enhances the bioavailability of poorly water-soluble drugs by facilitating their absorption in the body .
類似化合物との比較
(a) 2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl Dodecanoate (CAS: 185011-41-0)
- Structure: Dodecanoate ester linked to a PEG-like chain (9 ethoxy units) with a terminal methoxy group.
- Key Differences :
- Functional group : Ester (vs. carboxylic acid in the target compound).
- Fatty acid chain : Shorter (C12 vs. C17).
- PEG chain : Fewer ethoxy units (9 vs. 15).
- Properties: Lower molecular weight (610.43 Da), higher lipophilicity (XlogP = 3.9), and reduced hydrogen-bonding capacity (0 H-bond donors) .
(b) 2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid
- Structure: Ethanoic acid linked to a 5-unit PEG chain with a terminal hydroxy group.
- Key Differences :
- Fatty acid chain : Much shorter (C2 vs. C17).
- PEG chain : Shorter (5 ethoxy units vs. 15).
PEG-Modified Alkyl Ethers and Esters
(a) 3-(Hexadecyloxy)-2-Methoxypropanoic Acid
- Structure: Propanoic acid with a hexadecyl ether and methoxy group.
- Key Differences: Backbone: Propanoic acid (vs. heptadecanoic acid). PEG substitution: Absent; hydrophobic hexadecyl chain dominates.
Functional Group Variants
(a) Polyethylene Glycol (15)-Hydroxystearate
- Structure : Stearic acid (C18) with a PEG-15 chain.
- Key Differences: Fatty acid chain: Longer (C18 vs. C17). Hydroxyl position: Varies (hydroxystearate vs. 11-hydroxyheptadecanoic acid).
- Properties : Similar surfactant efficacy but altered melting point and viscosity due to chain length differences .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (Da) | PEG Units | Functional Group | XlogP | H-Bond Donors |
|---|---|---|---|---|---|---|
| Target Compound (CAS: 70142-34-6) | C₃₃H₆₆O₁₈ | ~1,100 (est.) | 15 | Carboxylic acid | ~1.2 | 2 |
| 2-[2-[2-[2-[2-(...)]dodecanoate (CAS: 185011-41-0) | C₃₁H₆₂O₁₁ | 610.43 | 9 | Ester | 3.9 | 0 |
| 2-[2-[2-[2-(...)]ethanoic acid | C₁₂H₂₄O₈ | 296.32 | 5 | Carboxylic acid | -0.5 | 2 |
| 3-(Hexadecyloxy)-2-methoxypropanoic acid | C₂₀H₄₀O₄ | 344.53 | 0 | Carboxylic acid | 5.1 | 1 |
Table 2: Application-Specific Properties
Research Findings
Impact of PEG Chain Length :
- Longer PEG chains (e.g., 15 units in the target compound) enhance water solubility and reduce aggregation in biological systems compared to shorter chains (e.g., 5–9 units) .
- However, excessive PEGylation (>20 units) can lead to viscosity challenges and reduced cellular uptake .
Esters (e.g., CAS: 185011-41-0) show faster degradation in vivo, limiting their utility in long-term formulations .
Toxicological Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
